4-benzyl-N-(2,5-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(2,5-dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, and two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 2,5-dichloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-benzyl-N-(2,5-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-benzyl-N-(2,5-dichlorophenyl)benzamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern of the chlorine atoms also contributes to its distinct properties compared to other similar compounds .
Biological Activity
4-benzyl-N-(2,5-dichlorophenyl)benzamide is a synthetic compound classified under benzamides, notable for its unique chemical structure that includes a benzyl group and dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Synthesis
The synthesis of this compound typically involves:
- Formation of the amide bond between a suitable benzoyl chloride and an amine derivative.
- Purification through recrystallization or chromatography to obtain high-purity compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.
- Case Study : In a study assessing the cytotoxicity of related benzamide derivatives on hematological and solid tumor cell lines, several compounds demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. The presence of the benzamide moiety was linked to enhanced binding affinity to these targets .
Antimicrobial Activity
Benzamide derivatives have also been explored for their antimicrobial properties. The unique structural features of this compound contribute to its efficacy against various pathogens.
- Research Findings : Investigations into the antibacterial activity of benzamide derivatives revealed that certain compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The dichlorophenyl group may enhance membrane permeability or interfere with bacterial metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation and survival. For example, inhibition of receptor tyrosine kinases such as EGFR has been documented .
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target proteins, modifying their activity and leading to therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzamide derivatives:
Compound Structure | Biological Activity | Comments |
---|---|---|
Benzamide Core | Anticancer | Essential for activity against RTKs |
Dichloro Substituents | Enhanced potency | Improves binding affinity |
Benzyl Group | Increased lipophilicity | Affects bioavailability |
The modifications in the structure significantly influence both the potency and selectivity of these compounds against various biological targets.
Properties
IUPAC Name |
4-benzyl-N-(2,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYERAJORAMYXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.